molecular formula C12H15NO2 B1332878 (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid CAS No. 1049727-99-2

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid

Cat. No.: B1332878
CAS No.: 1049727-99-2
M. Wt: 205.25 g/mol
InChI Key: UDNDGSKOCKZZPN-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a carboxylic acid group and a tolyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method is the chemoenzymatic synthesis, which uses enzymes to catalyze the formation of the desired stereoisomer . Another approach involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S,4R) configuration during the synthesis .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and interaction with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This configuration allows for selective interactions with molecular targets, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

(3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDGSKOCKZZPN-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376084
Record name (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049727-99-2
Record name (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.